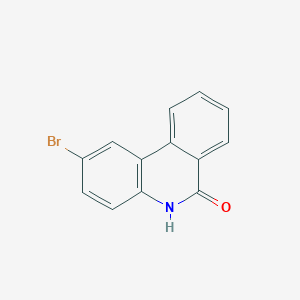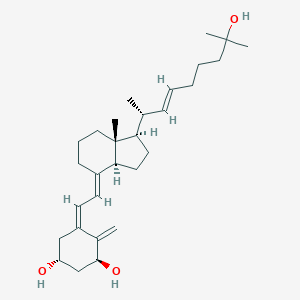
6-Aminohexanoic acid hydrochloride
Overview
Description
Aminocaproic acid hydrochloride, also known as 6-aminohexanoic acid hydrochloride, is a derivative and analogue of the amino acid lysine. It is a potent inhibitor of enzymes that bind to lysine residues, such as plasmin, the enzyme responsible for fibrinolysis. This compound is widely used in the medical field to treat and prevent bleeding disorders due to its antifibrinolytic properties .
Mechanism of Action
Target of Action
6-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the lysine residue, such as proteolytic enzymes like plasmin . Plasmin is an enzyme responsible for fibrinolysis, the process of breaking down fibrin clots .
Mode of Action
EACA acts as an effective inhibitor for its target enzymes . It promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It is also reported to inhibit plasminogen binding to activated platelets .
Biochemical Pathways
The primary biochemical pathway affected by EACA is the fibrinolytic pathway. By inhibiting the activation of plasminogen to plasmin, EACA prevents the breakdown of fibrin, a protein that forms a mesh-like structure in blood clots . This results in the stabilization of fibrin clots and a reduction in bleeding.
Pharmacokinetics
EACA is typically administered orally . It is metabolized in the kidneys and has an elimination half-life of approximately 2 hours . These pharmacokinetic properties influence the bioavailability of EACA, which in turn affects its efficacy as an antifibrinolytic agent.
Result of Action
The primary molecular effect of EACA’s action is the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . On a cellular level, this results in a reduction in bleeding. For this reason, EACA is effective in the treatment of certain bleeding disorders .
Biochemical Analysis
Biochemical Properties
6-Aminohexanoic acid hydrochloride functions as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for fibrinolysis . It interacts with several biomolecules, including plasminogen, plasmin, and carboxypeptidase B . The compound binds to the lysine-binding sites of plasminogen, preventing its conversion to plasmin and thereby inhibiting the degradation of fibrin clots . Additionally, it has been reported to inhibit the activation of the first component of the complement system .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the binding of plasminogen to activated platelets, thereby reducing platelet aggregation and adhesion . In high concentrations, derivatives of this compound have demonstrated cytotoxic effects against certain cell lines, such as MCF-7 and fibroblast cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. By binding to the lysine-binding sites of plasminogen, it prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis . This interaction is crucial for its antifibrinolytic activity. Additionally, it has been reported to inhibit the activation of the first component of the complement system, further contributing to its antifibrinolytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, prolonged exposure to high concentrations of the compound can lead to cytotoxic effects on certain cell lines . The stability and degradation of this compound are important factors to consider in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits fibrinolysis and reduces bleeding . At high doses, it can cause adverse effects such as myopathy, renal impairment, and gastrointestinal issues . These toxic effects highlight the importance of careful dosage management in clinical and experimental settings.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its antifibrinolytic activity. It is metabolized by enzymes such as 6-aminohexanoate aminotransferase and adipate semialdehyde dehydrogenase . These enzymes catalyze the conversion of 6-aminohexanoic acid to adipate, a key intermediate in the metabolic pathway . The involvement of these enzymes and cofactors is crucial for the compound’s metabolic flux and overall activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . The compound’s distribution within the body is influenced by its binding to plasma proteins and its ability to cross cellular membranes . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic and experimental applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy. For example, its presence in the cytoplasm and its interaction with plasminogen are critical for its antifibrinolytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminocaproic acid hydrochloride can be synthesized through the hydrolysis of ε-benzoylaminocapronitrile or ethyl δ-phthalimidobutylmalonate. Another method involves the rearrangement and hydrolysis of cyclohexanone oxime . The hydrolysis of caprolactam in the presence of hydrochloric acid is also a common synthetic route. The reaction involves boiling the solution for about an hour until it becomes clear, followed by evaporation to dryness under reduced pressure .
Industrial Production Methods
In industrial settings, aminocaproic acid hydrochloride is often produced by the alkaline hydrolysis of caprolactam. This process involves reacting caprolactam with sodium hydroxide and water at a temperature of 115-125°C and a pressure of 0.15-0.3 MPa for about 1.5 hours. The resulting product is then subjected to neutralization, desalination, and refining treatments to obtain high-purity aminocaproic acid hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Aminocaproic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Aminocaproic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used to study enzyme inhibition and protein interactions.
Medicine: It is used to treat bleeding disorders, such as hyperfibrinolysis and bleeding after surgery.
Industry: It is used in the production of Nylon-6 through the polymerization of caprolactam.
Comparison with Similar Compounds
Similar Compounds
Tranexamic acid: Another antifibrinolytic agent that inhibits plasminogen activation.
4-aminomethylbenzoic acid: A compound with similar antifibrinolytic properties.
Glycine: A natural amino acid with some antifibrinolytic activity.
Uniqueness
Aminocaproic acid hydrochloride is unique due to its specific inhibition of plasminogen activators and its dual mechanism of action involving both inhibition of plasminogen activation and antiplasmin activity. This makes it particularly effective in treating bleeding disorders compared to other similar compounds .
Properties
IUPAC Name |
6-aminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOKLOQCCSDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195786 | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-58-8 | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4321-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aminocaproic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-aminohexanoic acid hydrochloride in the synthesis of gabexate mesylate?
A1: this compound serves as a crucial starting material in the novel synthesis of gabexate mesylate described in the research []. It reacts with aminonitrile to yield an intermediate compound (4), which is then further reacted with ethyl hydroxybenzoate to produce the desired gabexate mesylate. This new route offers a potentially more efficient and cost-effective alternative to traditional methods.
Q2: How does the use of this compound in this synthesis compare to traditional methods?
A2: Traditional synthesis methods for gabexate mesylate often rely on expensive starting materials and may involve complex reaction steps, posing challenges for large-scale production []. The research highlights that employing this compound simplifies the synthesis process and utilizes more readily available materials. This approach has the potential to reduce production costs and improve the overall efficiency of gabexate mesylate synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


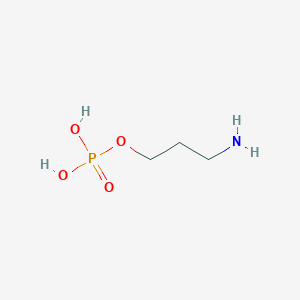


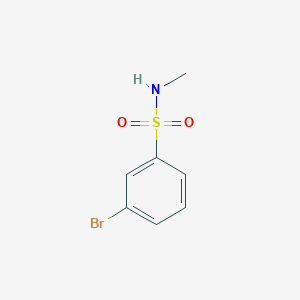
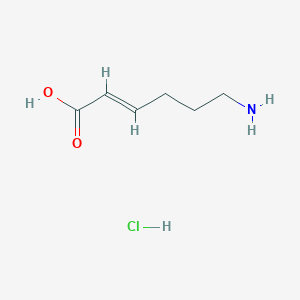
![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)





